Cas no 62763-48-8 (Ethanol, indium(3+) salt)
Ethanol, indium(3+) salt Chemical and Physical Properties
Names and Identifiers
-
- Ethanol, indium(3+) salt
- Indium(III) ethoxide
- Indium ethoxide
- triethoxyindigane
- 62763-48-8
- SCHEMBL2401611
- indium triethoxide
- DTXSID30587197
-
- MDL: MFCD00799104
- Inchi: 1S/3C2H5O.In/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3
- InChI Key: MCXZOLDSEPCWRB-UHFFFAOYSA-N
- SMILES: [In](OCC)(OCC)OCC
Computed Properties
- Exact Mass: 250.0059981g/mol
- Monoisotopic Mass: 250.0059981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 55.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- Melting Point: 150℃
- Water Partition Coefficient: Reacts with water.
- Sensitiveness: Moisture Sensitive
Ethanol, indium(3+) salt Security Information
- Hazardous Material transportation number:UN3180
- HazardClass:4.1
- PackingGroup:II
Ethanol, indium(3+) salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44769-2g |
Indium(III) ethoxide, 99.9% (metals basis) |
62763-48-8 | 99.9% | 2g |
¥1260.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44769-10g |
Indium(III) ethoxide, 99.9% (metals basis) |
62763-48-8 | 99.9% | 10g |
¥7701.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44769-0.5g |
Indium(III) ethoxide, 99.9% (metals basis) |
62763-48-8 | 99.9% | 0.5g |
¥461.00 | 2023-04-13 |
Ethanol, indium(3+) salt Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on Ethanol, indium(3+) salt
Research Brief on Ethanol, Indium(3+) Salt (CAS: 62763-48-8) and Its Applications in Chemical Biomedicine
Ethanol, indium(3+) salt (CAS: 62763-48-8) is a specialized chemical compound that has garnered increasing attention in the field of chemical biomedicine due to its unique properties and potential applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, characterization, and biomedical relevance. Recent studies have explored its role in catalysis, drug delivery systems, and diagnostic imaging, highlighting its versatility and promise for future innovations.
The compound, often referred to as indium(III) ethoxide, is synthesized through the reaction of indium(III) salts with ethanol under controlled conditions. Its molecular structure and stability have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies reveal a highly coordinated indium center, which contributes to its reactivity and utility in various chemical transformations.
In the biomedical realm, Ethanol, indium(3+) salt has shown potential as a precursor for the development of indium-based nanoparticles. These nanoparticles are being investigated for their use in targeted drug delivery, particularly in oncology. For instance, recent research has demonstrated that indium-incorporated nanoparticles can enhance the efficacy of chemotherapeutic agents while minimizing systemic toxicity. Additionally, the compound's radiopaque properties make it a candidate for contrast agents in medical imaging, such as computed tomography (CT) scans.
Another promising application of Ethanol, indium(3+) salt lies in its catalytic properties. Studies have indicated its effectiveness in organic synthesis, including the polymerization of lactides and other biodegradable polymers. This has implications for the development of sustainable biomaterials, which are increasingly important in tissue engineering and regenerative medicine. The compound's ability to facilitate these reactions under mild conditions further underscores its potential for industrial and pharmaceutical applications.
Despite these advancements, challenges remain in the widespread adoption of Ethanol, indium(3+) salt. Issues such as scalability of synthesis, long-term stability, and biocompatibility need to be addressed through further research. Recent efforts have focused on optimizing synthetic protocols and exploring novel formulations to overcome these limitations. For example, encapsulation techniques are being tested to improve the compound's stability in aqueous environments, which is critical for biomedical applications.
In conclusion, Ethanol, indium(3+) salt (CAS: 62763-48-8) represents a versatile and promising compound in the intersection of chemistry and biomedicine. Its applications in drug delivery, diagnostic imaging, and catalysis highlight its multifaceted potential. Ongoing research is expected to uncover new uses and refine existing methodologies, paving the way for its integration into clinical and industrial practices. This brief underscores the importance of continued investigation into this compound to fully realize its benefits in the chemical biomedicine field.
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